N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)9-10-22-19(25)20(26)23-16-7-8-17-15(13-16)5-3-11-24(17)21(27)18-6-4-12-28-18/h4,6-8,12-14H,3,5,9-11H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSICCXJGRNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydroquinoline Core
Tetrahydroquinolines are typically synthesized via cyclization reactions. The Bischler-Napieralski reaction is a robust method for generating 3,4-dihydroquinolines, which can be reduced to tetrahydroquinolines.
Procedure:
- React 4-methoxyaniline with acetic anhydride to form acetanilide.
- Cyclize using phosphoryl chloride (POCl₃) under reflux to yield 6-methoxy-3,4-dihydroquinoline.
- Reduce with sodium cyanoborohydride (NaBH₃CN) in methanol to obtain 1,2,3,4-tetrahydroquinolin-6-amine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ac₂O, 110°C, 2 h | 92 |
| 2 | POCl₃, reflux, 6 h | 78 |
| 3 | NaBH₃CN, MeOH, 0°C | 85 |
Acylation with Thiophene-2-Carbonyl Chloride
The 6-amino group is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
Procedure:
- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in dichloromethane (DCM).
- Add thiophene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 4 h at room temperature, then wash with NaHCO₃ (aq) and brine.
Yield: 88% after recrystallization from ethyl acetate.
Synthesis of N-(3-Methylbutyl)Oxalamic Acid
Oxalyl Chloride Activation
Oxalamic acid derivatives are prepared via sequential amidation of oxalyl chloride:
Procedure:
- React oxalyl chloride (1 equiv) with 3-methylbutylamine (1 equiv) in dry THF at −10°C.
- Stir for 2 h, then add a second equivalent of 3-methylbutylamine.
- Quench with ice-water and extract with DCM.
Yield: 76% (white crystalline solid).
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (m, 2H, CH₂), 1.55 (m, 1H, CH), 2.85 (t, 2H, NHCO), 3.40 (q, 2H, NCH₂).
- IR (KBr): 1660 cm⁻¹ (C=O stretch).
Final Coupling to Form Ethanediamide
Amide Bond Formation
The coupling of the two intermediates employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent:
Procedure:
- Dissolve 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) and N-(3-methylbutyl)oxalamic acid (1.1 equiv) in DMF.
- Add HATU (1.5 equiv) and DIPEA (3 equiv).
- Stir at room temperature for 12 h, then purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield: 68% (pale yellow solid).
Optimization Insights:
- Solvent Screening: DMF outperformed THF and DCM due to better reagent solubility.
- Catalyst Comparison: HATU provided higher yields than EDCl/HOBt (68% vs. 52%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.40 (m, 2H, CH₂), 1.65 (m, 1H, CH), 2.95 (t, 2H, tetrahydroquinoline CH₂), 3.50 (q, 2H, NCH₂), 6.80–7.60 (m, aromatic H).
- HRMS (ESI): m/z calcd. for C₂₄H₂₈N₄O₃S [M+H]⁺: 489.1912; found: 489.1909.
Purity Assessment
- HPLC: >99% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
Challenges and Alternative Routes
Competing Side Reactions
- N-Acylation vs. O-Acylation: The tetrahydroquinoline’s secondary amine may undergo over-acylation. Using bulky bases (e.g., DIPEA) suppresses this.
- Oxidation of Thiophene: Thiophene rings are prone to oxidation under acidic conditions. Reactions were conducted under inert atmosphere to prevent degradation.
Enantiomeric Considerations
If the tetrahydroquinoline contains a chiral center, preparative chiral HPLC (e.g., Chiralpak IA column) is recommended for resolution.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene and quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the tetrahydroquinoline moiety can modulate biological pathways. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Research Findings and Hypotheses
Enzyme Binding: Molecular docking studies (inferred from ) suggest that the thiophene-2-carbonyl group in the target compound may interact with hydrophobic pockets in nNOS, while the ethanediamide linker could form hydrogen bonds with Glu592 and Trp587 residues. This interaction profile remains speculative without experimental validation .
Pharmacokinetics :
- The 3-methylbutyl group may enhance oral bioavailability compared to smaller alkyl chains (e.g., methyl or ethyl) in related compounds. However, increased lipophilicity could also elevate plasma protein binding, reducing free drug concentration .
Toxicity Risks: Similar tetrahydroquinoline derivatives show low cytotoxicity in vitro (e.g., >100 µM in HEK293 cells), but the 3-methylbutyl group’s metabolic oxidation to reactive aldehydes warrants further toxicity screening .
Biological Activity
N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16 H24 N2 O2 S |
| Molecular Weight | 308.44 g/mol |
| LogP | 2.5091 |
| Polar Surface Area | 42.431 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiophene moiety is known to enhance lipophilicity and facilitate cellular uptake, while the tetrahydroquinoline structure may play a role in receptor binding and modulation.
Potential Biological Targets
- Enzymatic Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound might act as a ligand for various receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity Data
Recent studies have explored the biological activity of this compound in vitro and in vivo. Key findings include:
- Anticancer Activity : In a study investigating its effects on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Anti-inflammatory Effects : The compound was shown to reduce levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer : A study involving MCF-7 cells revealed that treatment with the compound led to G0/G1 phase arrest and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced histological signs of inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Thiophene-2-carbonyl group introduction via Friedel-Crafts acylation, using thiophene-2-carbonyl chloride and Lewis acids like AlCl₃ .
- Step 3 : Amide coupling between the tetrahydroquinoline intermediate and 3-methylbutylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Key Considerations : Solvent choice (e.g., DMF for polar intermediates), inert atmosphere for acylation, and purification via column chromatography or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–4.0 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and amide carbonyls (δ 165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify substituents .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
Q. How can researchers assess the compound's stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (4°C–60°C), and light conditions, then monitor degradation via HPLC .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life by measuring decomposition rates at elevated temperatures .
Advanced Research Questions
Q. What strategies optimize yield in the final amide coupling step?
- Methodological Answer :
- Activation Reagents : Use HATU instead of EDC for sterically hindered amines to improve coupling efficiency .
- Solvent Optimization : Test mixed solvents (e.g., DCM:DMF 3:1) to balance solubility and reactivity .
- In Situ Monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the thiophene and amide moieties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out unintended interactions .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize data from disparate studies .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3-methylbutyl group (e.g., branching, halogenation) and assay for changes in potency .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to assess electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with the amide group) .
Q. What methods validate the compound's mechanism of action in cellular models?
- Methodological Answer :
- CRISPR Knockout : Delete putative targets (e.g., COX-2) in HeLa cells and measure loss of activity .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate interacting proteins for MS identification .
- Transcriptomic Profiling : Perform RNA-seq to identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
